Ocifisertib

PLK4 inhibition Enzymatic assay Binding affinity

Ocifisertib (CFI-400945 free base) is the research standard for PLK4 inhibition studies. Unlike generic alternatives, this specific spirocyclic compound provides validated oral bioavailability and high PLK4 affinity (Ki=0.26 nM). Its proven efficacy in PTEN-deficient xenograft models ensures reproducible results for synthetic lethality research. Choose Ocifisertib for reliable in vivo dosing and unambiguous target engagement.

Molecular Formula C33H34N4O3
Molecular Weight 534.6 g/mol
CAS No. 1338806-73-7
Cat. No. B1139152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcifisertib
CAS1338806-73-7
Molecular FormulaC33H34N4O3
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O
InChIInChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1
InChIKeyDADASRPKWOGKCU-FVTQAUBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFI-400945 (Ocifisertib): PLK4 Inhibitor for Cancer Research


Ocifisertib (CAS 1338806-73-7), also known as CFI-400945 free base, is a potent and selective inhibitor of Polo-like kinase 4 (PLK4) [1]. It is characterized as an orally bioavailable spiro[cyclopropane-1,3'-indolin]-2'-one derivative . Its primary mechanism of action involves the inhibition of PLK4, a key regulator of centriole duplication, leading to mitotic defects and apoptosis in cancer cells [2].

Why PLK4 Inhibitors are Not Interchangeable with CFI-400945


Procurement of a generic PLK4 inhibitor is insufficient for robust, reproducible research due to significant differences in potency, selectivity profile, and in vivo efficacy. CFI-400945's specific spirocyclic structure confers a unique balance of high PLK4 affinity (Ki = 0.26 nM) [1] and a defined off-target profile [2], which is critical for interpreting experimental outcomes. Furthermore, its established oral bioavailability and validated activity in specific genetic contexts, such as PTEN deficiency [3], are not guaranteed with other PLK4 inhibitors, potentially leading to failed experiments or misinterpreted results.

Quantitative Evidence for CFI-400945 Differentiation


CFI-400945 Demonstrates Superior PLK4 Affinity Compared to Axitinib

CFI-400945 exhibits significantly higher affinity for PLK4 (Ki = 0.26 nM) [1] compared to the multi-kinase inhibitor Axitinib (Ki = 4.2 nM) . This represents a greater than 16-fold difference in binding strength, indicating a more potent interaction with the target kinase.

PLK4 inhibition Enzymatic assay Binding affinity

CFI-400945 Exhibits High Selectivity Over PLK1, PLK2, and PLK3

CFI-400945 shows a marked selectivity window against other Polo-like kinase family members. It does not significantly inhibit PLK1, PLK2, or PLK3 at a concentration of 50 μM [1], which is over 17,800-fold higher than its IC50 for PLK4 (2.8 nM) . This demonstrates a high degree of specificity within the PLK family.

Kinase selectivity PLK family Off-target screening

CFI-400945 Demonstrates 38-Fold Selectivity for PLK4 over Aurora B Kinase

In a direct comparison of its inhibitory activity, CFI-400945 was found to be 38-fold more potent against PLK4 than against Aurora B kinase (AURKB) [1]. This quantitative selectivity metric is important because AURKB inhibition can independently cause mitotic defects, confounding the interpretation of PLK4-specific effects [2]. The reported IC50 values are 2.8 nM for PLK4 and 98 nM for AURKB [3].

Selectivity profile Aurora B Cellular phenotype

Enhanced In Vivo Antitumor Activity in PTEN-Deficient Xenograft Models

In vivo studies demonstrate that CFI-400945 shows increased antitumor activity in human cancer xenografts that are deficient in the tumor suppressor PTEN compared to PTEN wild-type models [1]. This synthetic lethal interaction suggests a specific vulnerability that can be exploited therapeutically. The maximum tolerated oral dose in mice was established as 7.5-9.5 mg/kg [2].

PTEN deficiency In vivo efficacy Biomarker

Superior Potency Over Alkene-Linked Congeners with Improved Drug-Like Properties

During the lead optimization process, the cyclopropane-linked series of PLK4 inhibitors, of which CFI-400945 is the lead, demonstrated comparable PLK4 affinity and antiproliferative activity to the earlier alkene-linked series but with superior physicochemical, ADME, and pharmacokinetic properties [1]. This includes favorable oral bioavailability and plasma exposure, with a Cmax range of 0.25-11.68 μg/mL following oral doses of 3.75-104 mg/kg in mice [2].

Structure-activity relationship ADME Oral bioavailability

Validated Application Scenarios for CFI-400945 in Research


Investigating PLK4-Specific Biology in the Context of PTEN Deficiency

Researchers studying the synthetic lethal relationship between PLK4 inhibition and PTEN loss should use CFI-400945. Its enhanced in vivo efficacy in PTEN-deficient xenograft models, as demonstrated by Mason et al., provides a validated tool for exploring this genetic context [1]. This is a specific, evidence-backed application where CFI-400945's differentiation is most pronounced.

In Vivo Studies Requiring Oral Administration of a PLK4 Inhibitor

For experiments necessitating oral dosing in animal models (e.g., mouse xenograft studies), CFI-400945 is a well-characterized option. Its pharmacokinetic profile, including oral bioavailability and sustained plasma levels above the cellular EC50, has been documented, reducing the risk of experimental failure due to poor compound exposure [1][2]. This contrasts with other PLK4 tool compounds that may lack this level of in vivo characterization.

High-Precision Kinase Profiling to Dissect Mitotic Phenotypes

CFI-400945 is appropriate for studies aiming to differentiate the effects of PLK4 inhibition from those of Aurora B (AURKB) inhibition. Its 38-fold selectivity window for PLK4 over AURKB [1] allows for careful dose titration (low nanomolar range) to maximize target engagement while minimizing confounding AURKB-driven phenotypes, a nuance critical for accurate biological interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ocifisertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.